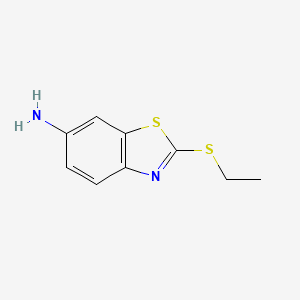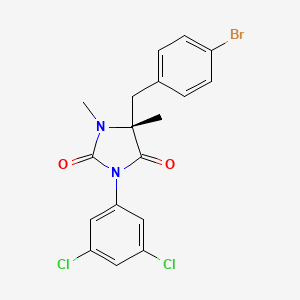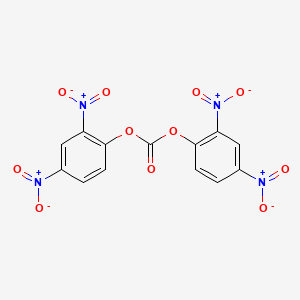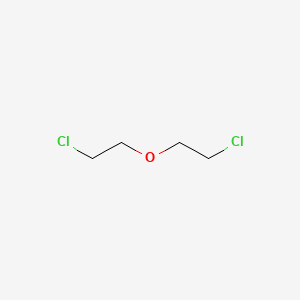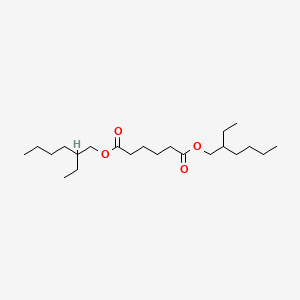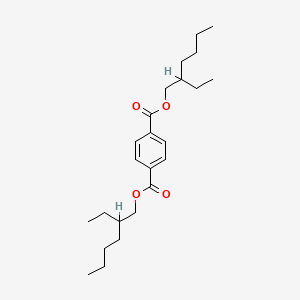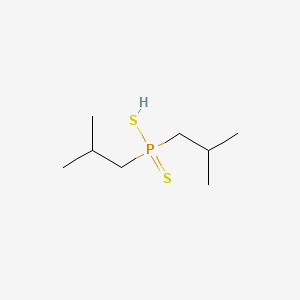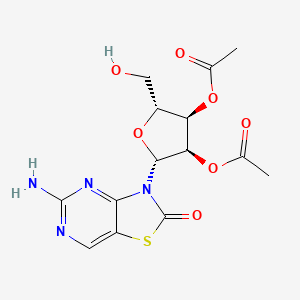
Unii-5UN5EF99CE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANA975 is a prodrug of the TLR-7 agonist Isatoribine (ANA245).
Applications De Recherche Scientifique
Global Substance Registration System
The Global Substance Registration System (GSRS), developed through collaboration between the US FDA and the National Center for Advancing Translational Sciences (NCATS), offers a comprehensive scientific description of substances related to health, including Unii-5UN5EF99CE. This database, conforming to the ISO 11238 data standard, provides unique identifiers and detailed descriptions for over 100,000 substances, fostering advancements in medicine and translational research. This resource is pivotal in identifying substances in medicinal products and supporting regulatory standards for medicinal substances beyond small molecules, thus aiding in translational research and drug development (Peryea et al., 2020).
PET in Drug Research
Positron Emission Tomography (PET) has emerged as a significant scientific tool in examining the behavioral, therapeutic, and toxic properties of drugs, including Unii-5UN5EF99CE. It enables direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, contributing considerably to drug development and understanding molecular mechanisms underlying drug action. The advent of high-resolution, small-animal cameras further reinforces PET's role in early stages of drug development and longitudinal studies, offering a unique perspective in the field of drug research and development (Fowler et al., 1999).
5-Fluorouracil Toxicity and Base Excision Repair
In the context of 5-fluorouracil (5-FU), a widely used anticancer drug, the role of uracil base excision repair (BER) in the cell killing mechanism of 5-FU is significant. The correlation between the efficiency of this repair pathway and the drug's toxicity highlights the potential for developing strategies targeting BER to enhance the effectiveness of 5-FU in cancer treatment. This relationship underscores the importance of understanding molecular interactions and repair mechanisms in drug efficacy and toxicity (Seiple et al., 2006).
Clinical Pharmacology of 5-Fluorouracil
5-Fluorouracil’s role in managing common malignancies, including colon, breast, and skin cancer, is underpinned by its mechanism as a pyrimidine analogue. Understanding its metabolic pathways and the sites contributing to tumour or host cell toxicity is crucial in improving clinical outcomes and mitigating risks. Clinical pharmacodynamic assays detecting active metabolites in tissues and exploring novel administration routes (like hepatic arterial infusion) contribute to the comprehensive understanding of 5-Fluorouracil's pharmacology and its application in therapeutic regimes (Diasio & Harris, 1989).
Propriétés
Numéro CAS |
847453-47-8 |
|---|---|
Nom du produit |
Unii-5UN5EF99CE |
Formule moléculaire |
C14H16N4O7S |
Poids moléculaire |
384.37 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H16N4O7S/c1-5(20)23-9-7(4-19)25-12(10(9)24-6(2)21)18-11-8(26-14(18)22)3-16-13(15)17-11/h3,7,9-10,12,19H,4H2,1-2H3,(H2,15,16,17)/t7-,9-,10-,12-/m1/s1 |
Clé InChI |
ZWELIJXAKMASLK-UGKPPGOTSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
SMILES canonique |
CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ANA-975; ANA 975; ANA975 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
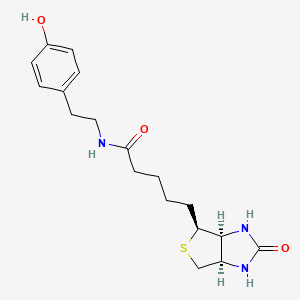
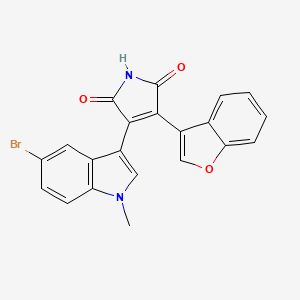
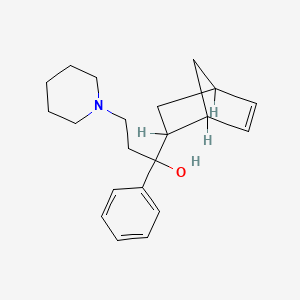
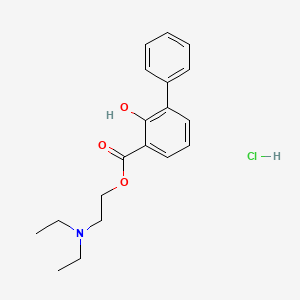
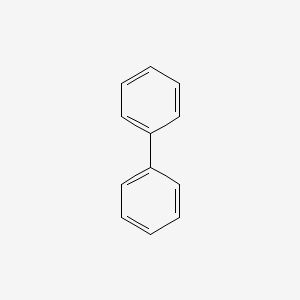
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
